molecular formula C11H15BrFNO B13298792 4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13298792
M. Wt: 276.14 g/mol
InChI Key: ANTZGYLJQLTVKO-UHFFFAOYSA-N
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Description

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H15BrFNO This compound is notable for its unique structure, which includes a bromine and fluorine-substituted phenyl ring attached to a butanol backbone via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzylamine and 2-butanone.

    Reaction: The 3-bromo-4-fluorobenzylamine is reacted with 2-butanone under reductive amination conditions. This involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products are dehalogenated compounds.

    Substitution: The major products depend on the nucleophile used but typically include substituted phenyl derivatives.

Scientific Research Applications

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol
  • 4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-3-ol
  • 4-{[(3-Bromo-4-fluorophenyl)methyl]amino}pentan-2-ol

Uniqueness

4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the position of the hydroxyl group on the butanol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

4-[(3-bromo-4-fluorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15BrFNO/c1-8(15)4-5-14-7-9-2-3-11(13)10(12)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

ANTZGYLJQLTVKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

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